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Introduction
Regulatory T cells (Tregs) are critical for maintaining immunological self-tolerance and

preventing autoimmune diseases.[1][2] However, their accumulation in the tumor

microenvironment can suppress anti-tumor immune responses, contributing to cancer

progression.[3] Consequently, therapeutic strategies to modulate Treg function are of significant

interest in oncology. CPI703 is a potent and selective small molecule inhibitor of the

bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein

(CBP) and E1A binding protein p300 (EP300).[3] These transcriptional co-activators play a

crucial role in the biology of Tregs.[3][4][5] This document provides detailed application notes

and protocols for the use of CPI703 in the study of regulatory T cells, based on preclinical

research findings.

Mechanism of Action
CBP and p300 are essential for the function and stability of Tregs.[4][6] They act as

transcriptional co-activators that can acetylate histones and other proteins, including the key

Treg transcription factor, Foxp3.[6] This acetylation is important for Foxp3 stability and function.

[6] By inhibiting the bromodomains of CBP/EP300, CPI703 interferes with their ability to "read"

acetylated lysine residues, a critical step in their function as transcriptional co-activators. This

disruption leads to impaired Treg suppressive function.[3][6] Studies have shown that
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pharmacological inhibition of p300 in Tregs increases their TCR-induced apoptosis and impairs

their suppressive capabilities, which can limit tumor growth in immunocompetent hosts.[6]

Signaling Pathway
The signaling pathway affected by CPI703 in regulatory T cells primarily involves the

transcriptional regulation of Foxp3 and its downstream targets. CBP/EP300 are recruited to the

Foxp3 promoter and conserved noncoding sequence 2 (CNS2) region, where they contribute to

an open chromatin state and promote Foxp3 expression and stability.[4] Inhibition of

CBP/EP300 bromodomains by CPI703 disrupts this process, leading to reduced Foxp3 activity

and impaired Treg function.
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Caption: CPI703 inhibits CBP/EP300, impairing Foxp3-mediated Treg function.

Quantitative Data Summary
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The following table summarizes the quantitative data from studies involving CPI703 treatment

of regulatory T cells.

Parameter Value Cell Type
Experimental
Condition

Reference

CPI703

Concentration
4 µM

Naïve human

CD4+ T cells

Differentiation

into Tregs
[3]

Treatment

Duration
4 days

Naïve human

CD4+ T cells

For monitoring

FOXP3

expression

[3]

Treatment

Duration

36 hours or 4

days
Human Tregs

For

Immunoprecipitat

ion of FOXP3

[3]

MG132

Concentration
20 µM Human Tregs

To reduce

proteasome-

induced FOXP3

degradation

[3]

Experimental Protocols
In Vitro Differentiation of Human Naïve T cells into
Regulatory T cells
This protocol describes the differentiation of naïve human CD4+ T cells into Tregs in the

presence of CPI703.

Materials:

Naïve human CD4+ T cells

CPI703

DMSO (vehicle control)

Treg polarizing conditions (e.g., anti-CD3/CD28 beads, IL-2, TGF-β)
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Cell culture medium and supplements

Flow cytometer

Antibodies for flow cytometry (e.g., anti-FOXP3)

Procedure:

Isolate naïve human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using

standard cell isolation kits.

Culture the naïve T cells under Treg polarizing conditions.

Treat the cells with 4 µM CPI703 or an equivalent volume of DMSO as a vehicle control.

Incubate the cells for 4 days.

On day 4, harvest the cells and stain for FOXP3 expression using a commercially available

intracellular staining kit.

Analyze FOXP3 expression by flow cytometry to assess the effect of CPI703 on Treg

differentiation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the procedure for performing ChIP-seq on CPI703-treated Tregs to

analyze histone modifications.

Materials:

Differentiated Tregs (from Protocol 1)

1% Formaldehyde

Lysis buffer

Sonicator

Protein A Dynabeads
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Antibodies for ChIP (e.g., anti-H3K18Ac, anti-H3K27Ac, anti-H3K4Me3)

DNA purification kit

Next-generation sequencing platform

Procedure:

Pellet the differentiated Tregs treated with CPI703 or DMSO.

Fix the cells with 1% formaldehyde for 10 minutes to cross-link proteins to DNA.

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.

Preclear the chromatin samples with Protein A Dynabeads.

Incubate the precleared chromatin overnight at 4°C with specific antibodies against histone

modifications.

Capture the antibody-bound chromatin using Protein A Dynabeads.

Wash the beads to remove non-specifically bound chromatin.

Elute the chromatin and reverse the cross-links.

Purify the DNA using a DNA purification kit.

Prepare the DNA library for sequencing and perform ChIP-seq on a next-generation

sequencing platform.

Immunoprecipitation of FOXP3
This protocol details the immunoprecipitation of FOXP3 from CPI703-treated Tregs to assess

its acetylation status.

Materials:

Differentiated Tregs
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Complete lysis buffer

Anti-Foxp3 antibody

NHS-activated magnetic beads

Pan-acetyl Lysine antibody

MG132 (proteasome inhibitor)

Western blotting reagents and equipment

Procedure:

Differentiate human Tregs in the presence of 4 µM CPI703 for 36 hours or 4 days.

Approximately 6 hours before cell lysis, add 20 µM MG132 to the culture to inhibit

proteasomal degradation of FOXP3.

Prepare whole-cell extracts using a complete lysis buffer.

Couple the anti-Foxp3 antibody to NHS-activated magnetic beads according to the

manufacturer's protocol.

Incubate the cell extracts with the antibody-coupled beads to immunoprecipitate FOXP3.

Wash the beads to remove non-specific proteins.

Elute the immunoprecipitated proteins.

Perform immunoblotting with a pan-acetyl Lysine antibody to detect acetylated FOXP3 and

with an anti-Foxp3 antibody as a loading control.

Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for studying the effects of

CPI703 on regulatory T cells.
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Experimental Workflow for CPI703 Treatment of Tregs
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Caption: Workflow for studying CPI703's effects on Treg differentiation and function.

Conclusion
CPI703 represents a valuable tool for investigating the role of CBP/EP300 bromodomains in

regulatory T cell biology. The protocols and data presented here provide a framework for
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researchers to explore the therapeutic potential of targeting this pathway in cancer

immunotherapy and other immunological contexts. The inhibition of Treg function through small

molecules like CPI703 offers a promising avenue for enhancing anti-tumor immunity.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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